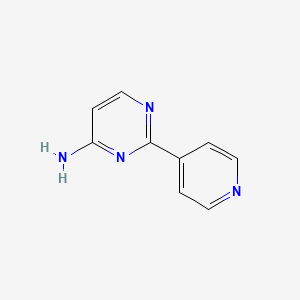

2-(4-pyridinyl)-4-pyrimidinamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-8-3-6-12-9(13-8)7-1-4-11-5-2-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZWLWIUXHAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384420 | |

| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-29-0 | |

| Record name | 2-(Pyridin-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-pyridinyl)-4-pyrimidinamine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-pyridinyl)-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a pyrimidine core. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of pyrimidine derivatives in biologically active molecules.[1][2] The pyrimidine ring is a fundamental component of nucleobases in DNA and RNA and is found in numerous approved drugs, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The strategic combination of the pyrimidine and pyridine rings in this compound creates a molecule with potential for diverse biological interactions, making it a valuable building block for the development of novel therapeutic agents.[6][7]

This guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical methodologies required for its thorough characterization. The protocols and explanations are designed to provide researchers with the practical knowledge and theoretical understanding necessary to produce and validate this compound with high purity and confidence.

Synthesis of this compound

The construction of the pyrimidine ring system is a cornerstone of heterocyclic chemistry, with numerous established strategies.[8][9] A common and effective method involves the cyclocondensation of an amidine with a 1,3-dielectrophilic component. For the synthesis of this compound, this translates to the reaction of 4-pyridinecarboxamidine with a suitable three-carbon building block. This approach is favored for its convergence and reliability.

Synthetic Scheme

The synthesis proceeds via a two-step sequence starting from commercially available 4-cyanopyridine. First, the nitrile is converted to the corresponding amidine hydrochloride. This is followed by a base-catalyzed cyclocondensation reaction with 1,1,3,3-tetramethoxypropane, which serves as a stable precursor to malondialdehyde, to form the desired pyrimidine ring.

Experimental Protocol

Part A: Synthesis of 4-Pyridinecarboxamidine Hydrochloride

-

Reaction Setup: To a solution of sodium methoxide (0.2 equivalents) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopyridine (1.0 equivalent).

-

Ammonia Addition: Bubble ammonia gas through the solution for 15 minutes, or alternatively, add ammonium chloride (1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude 4-pyridinecarboxamidine hydrochloride can be purified by recrystallization from an ethanol/ether mixture to yield a white crystalline solid.

Causality: The use of a catalytic amount of sodium methoxide facilitates the nucleophilic attack of ammonia (or methanol followed by aminolysis) on the nitrile carbon. Refluxing ensures the reaction proceeds to completion. Anhydrous conditions are crucial to prevent hydrolysis of the nitrile and the amidine product.

Part B: Synthesis of this compound

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-pyridinecarboxamidine hydrochloride (1.0 equivalent) and 1,1,3,3-tetramethoxypropane (1.1 equivalents) in 2-methoxyethanol (50 mL).

-

Base Addition: Add a suitable base, such as sodium methoxide or potassium carbonate (2.5 equivalents), to the mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 125 °C) for 6-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the mixture to ambient temperature. Quench the reaction by slowly adding water. The crude product may precipitate from the solution.

-

Extraction: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to afford this compound as a solid.

Causality: 1,1,3,3-tetramethoxypropane hydrolyzes in situ under the reaction conditions to form malondialdehyde, the required 1,3-dielectrophile. The base neutralizes the hydrochloride salt of the amidine and catalyzes the condensation and subsequent cyclization steps. 2-Methoxyethanol is used as a high-boiling solvent to provide the necessary thermal energy for the reaction to proceed efficiently.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₄ | [10] |

| Molecular Weight | 172.19 g/mol | |

| Appearance | Solid (e.g., off-white to yellow) | N/A |

| Melting Point | 262-264 °C | [10] |

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine and pyrimidine rings, as well as the amine protons.

| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.70 | Doublet |

| ~8.30 | Doublet |

| ~8.20 | Doublet |

| ~7.20 | Broad Singlet |

| ~6.80 | Doublet |

Rationale: The protons on the pyridine ring adjacent to the nitrogen (H-2', H-6') are expected to be the most deshielded. The pyrimidine protons will appear as doublets due to coupling with each other. The amine protons typically appear as a broad singlet and their chemical shift can be concentration and temperature dependent.[11][12]

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

| Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C-4 (Pyrimidine) |

| ~161.0 | C-2 (Pyrimidine) |

| ~158.0 | C-6 (Pyrimidine) |

| ~150.5 | C-2' & C-6' (Pyridine) |

| ~145.0 | C-4' (Pyridine) |

| ~121.0 | C-3' & C-5' (Pyridine) |

| ~105.0 | C-5 (Pyrimidine) |

Rationale: Carbons attached to nitrogen atoms in heterocyclic rings typically resonate at lower field (higher ppm). The C-4 carbon, bonded to the amine group, and the C-2 carbon, at the junction of the two rings, are expected to be significantly deshielded.[13]

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) in positive ion mode is typically used for this type of molecule.

| Expected Mass Spectrometry Data | |

| Technique | ESI-MS (Positive Ion Mode) |

| Expected Ion | [M+H]⁺ |

| Calculated m/z | 173.0827 |

| Observed m/z | ~173.1 |

Rationale: The calculated exact mass for C₉H₈N₄ is 172.0750. In positive mode ESI-MS, the molecule is expected to be protonated, resulting in a molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight plus the mass of a proton.[13][14]

Analytical Workflow Diagram

Caption: Workflow for the purification and characterization of the target compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound, a molecule of considerable interest for pharmaceutical research. The described two-step synthesis, involving the formation of 4-pyridinecarboxamidine followed by a cyclocondensation reaction, provides a clear pathway to the target compound. Furthermore, the detailed characterization protocol, employing a suite of modern analytical techniques including NMR and mass spectrometry, ensures the unambiguous confirmation of its structure and purity. By providing not only the procedural steps but also the underlying scientific rationale, this guide equips researchers with the necessary tools to confidently synthesize and validate this important heterocyclic building block for application in drug discovery and development programs.

References

-

MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 26(15), 4613. Retrieved from [Link]

-

Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114753. Retrieved from [Link]

-

Khan, I., et al. (2021). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Molecular Sciences, 22(21), 11464. Retrieved from [Link]

-

Semantic Scholar. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Indian Journal of Science and Technology, 8(32). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pyridin-4-yl)pyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-3-yl)pyrimidin-2-amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)pyrimidin-2-amine. Retrieved from [Link]

-

ResearchGate. (2014). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Journal of Applicable Chemistry, 3(1), 248-261. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine. Retrieved from [Link]

-

ResearchGate. (2023). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. Retrieved from [Link]

-

Isik, S., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 97, 103678. Retrieved from [Link]

-

Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Retrieved from [Link]

-

ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

-

Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-pyridinyl)-4-pyrimidinamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(4-pyridinyl)-4-pyrimidinamine, a heterocyclic compound of interest in pharmaceutical research and drug development. This document moves beyond a simple recitation of data, offering insights into the experimental considerations and the scientific rationale that underpin the characterization of this molecule.

Molecular Structure and Identification

This compound is a small molecule featuring a pyrimidine ring substituted with an amino group at the 4-position and a pyridine ring at the 2-position. This unique arrangement of nitrogen-containing aromatic rings imparts specific chemical characteristics that are crucial for its biological activity and formulation development.

Table 1: Compound Identification

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 61310-29-0 | [2] |

| Molecular Formula | C₉H₈N₄ | [2] |

| Molecular Weight | 172.19 g/mol | [2] |

| Canonical SMILES | C1=CN=C(C=C1)C2=NC=NC(=C2)N |

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Table 2: Key Physicochemical Data

| Property | Value | Experimental Notes and Rationale | Source(s) |

| Melting Point | 262-264 °C | The high melting point suggests a stable crystalline lattice with significant intermolecular forces, likely including hydrogen bonding and π-π stacking interactions between the aromatic rings. | [2] |

| Boiling Point | 279.6 °C at 760 mmHg | This value, while determined at atmospheric pressure, indicates relatively low volatility. Vacuum distillation would be required to purify this compound at lower temperatures to prevent degradation. | [2] |

| Density | 1.259 g/cm³ | The density is a fundamental property important for process chemistry and formulation calculations. | [2] |

| logP (Calculated) | 1.70 | This calculated value suggests a moderate lipophilicity, indicating that the compound may have a reasonable balance between aqueous solubility and membrane permeability. Experimental determination is recommended for confirmation. | [2] |

| pKa (Estimated) | ~4-5 for the pyridine nitrogen; ~2-3 for the pyrimidine ring nitrogens | The pKa of pyridine is approximately 5.2, and the pKa of pyrimidine is about 1.23.[3][4] The electron-withdrawing nature of the pyrimidine ring will likely decrease the basicity of the pyridine nitrogen, while the amino group will slightly increase the basicity of the pyrimidine ring. Experimental determination via potentiometric titration or UV-Vis spectroscopy is essential for accurate values. | [3][4] |

Solubility Profile

Expected Solubility:

-

Aqueous Solubility: Likely to be low, but pH-dependent. In acidic conditions, protonation of the nitrogen atoms should increase aqueous solubility.

-

Polar Aprotic Solvents (DMSO, DMF): Expected to have good solubility due to the polar nature of the molecule.

-

Alcohols (Ethanol, Methanol): Moderate solubility is anticipated.

Experimental Protocol for Solubility Determination:

A standardized shake-flask method can be employed to determine the solubility.

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent (e.g., water, phosphate-buffered saline at various pH values, DMSO, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the vials to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Chemical Stability

Understanding the chemical stability of a compound is paramount for its storage, handling, and formulation. While specific degradation studies for this compound are not extensively reported, potential degradation pathways can be inferred from its structure.

Potential Degradation Pathways:

-

Oxidation: The nitrogen atoms in the pyridine and pyrimidine rings could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

-

Hydrolysis: The amino group on the pyrimidine ring could be susceptible to hydrolysis under harsh acidic or basic conditions, although it is generally stable.

-

Photodegradation: Aromatic systems can be susceptible to photodegradation upon exposure to UV light.

Protocol for a Forced Degradation Study:

Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

-

Stress Conditions: Expose solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80 °C).

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Analytical Characterization

Robust analytical methods are essential for the quality control, characterization, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable technique for the analysis of this compound.

Figure 1: General HPLC Workflow

Caption: A typical workflow for the analysis of this compound by HPLC.

Table 3: Suggested HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile | The acidic modifier improves peak shape by minimizing tailing from the basic nitrogen atoms. A gradient elution (e.g., 5-95% B over 15 minutes) is recommended for initial method development. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at ~254 nm | The aromatic nature of the compound suggests strong UV absorbance in this region. A full UV scan should be performed to determine the optimal wavelength. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Injection Volume | 10 µL | A standard injection volume. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Pyridinyl Protons: The protons on the pyridine ring will appear as doublets in the aromatic region (δ 7.5-8.8 ppm). The protons ortho to the nitrogen will be the most deshielded.

-

Pyrimidinyl Protons: The protons on the pyrimidine ring will also appear in the aromatic region, likely as a doublet and a singlet (or a complex multiplet depending on coupling).

-

Amino Protons: The protons of the amino group will likely appear as a broad singlet, and its chemical shift will be dependent on concentration and temperature.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

The carbon atoms of the aromatic rings will resonate in the range of δ 110-165 ppm. Carbons adjacent to nitrogen atoms will be shifted downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino group |

| 3100-3000 | C-H stretch | Aromatic rings |

| 1650-1550 | C=N and C=C stretch | Pyridine and pyrimidine rings |

| 1620-1550 | N-H bend | Amino group |

| 850-750 | C-H out-of-plane bend | Aromatic rings |

Biological Activity and Potential Signaling Pathways

Pyrimidine-based compounds are well-represented among approved kinase inhibitors.[5] The 2,4-disubstituted pyrimidine scaffold, in particular, has been extensively explored for the development of inhibitors targeting various kinases, including Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR), also known as Kinase insert Domain-containing Receptor (KDR).[6][7][8][9]

Given its structural similarity to known kinase inhibitors, this compound is hypothesized to function as an ATP-competitive inhibitor of one or more protein kinases. The pyridine and pyrimidine rings can form key hydrogen bonds with the hinge region of the kinase active site.

Figure 2: Hypothesized Kinase Inhibition and Downstream Signaling

Caption: Hypothesized mechanism of action where this compound acts as a kinase inhibitor, blocking downstream signaling pathways involved in cancer cell proliferation and angiogenesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests the following precautions:

-

Hazard Classification: Likely to be classified as harmful if swallowed and may cause skin and eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a compound with significant potential in drug discovery, likely as a kinase inhibitor. This guide has outlined its key physicochemical properties and provided a framework for its further experimental characterization. A comprehensive understanding of its solubility, stability, and analytical profiles is essential for advancing its development as a therapeutic candidate.

References

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

- Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114757.

-

Study Prep in Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Retrieved from [Link]

- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.

-

Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

- Li, X., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 22-32.

- Ryu, J. Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8347–8369.

- Manley, P. J., et al. (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(10), 1673-1677.

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (&de.... Retrieved from [Link]

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.).

- Liu, D., et al. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126933.

- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.).

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (n.d.). Retrieved from [Link]

- Al-Omair, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935.

- Fancelli, D., et al. (2009). A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B. Journal of Medicinal Chemistry, 52(10), 3277–3287.

- Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity. (2009). Bioorganic & Medicinal Chemistry Letters, 19(2), 401-405.

-

FT-IR data of pyrimidine derivatives compounds - ResearchGate. (n.d.). Retrieved from [Link]

- Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships. (n.d.).

-

Wikipedia. (n.d.). ALK inhibitor. Retrieved from [Link]

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4358–4373.

-

FTIR (a) and pyridine-FTIR (b) spectra of samples - ResearchGate. (n.d.). Retrieved from [Link]

-

What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. (n.d.). Retrieved from [Link]

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.).

- ALK inhibitors in non-small cell lung cancer: the latest evidence and developments. (n.d.).

- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.).

- Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.).

-

PubChem. (n.d.). 2-(Pyridin-4-yl)pyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-4-yl)pyrimidin-2-amine. Retrieved from [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR spectrum for Pyridine | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

-

Known substituted pyrimidines as VEGFR‐2 inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

- Development and strategies of VEGFR-2/KDR inhibitors. (n.d.).

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.).

- Anaplastic Lymphoma Kinase (ALK) Inhibitors Enhance Phagocytosis Induced by CD47 Blockade in Sensitive and Resistant ALK-Driven Malignancies. (n.d.).

-

ClinPGx. (n.d.). Anaplastic lymphoma kinase (ALK) inhibitors. Retrieved from [Link]

- Cohen, P. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463.

-

2, 4-disubstituted pyrimidines useful as kinase inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 2-(Pyridin-4-yl)pyrimidin-4-amine | C9H8N4 | CID 2804233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. testbook.com [testbook.com]

- 9. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(4-pyridinyl)-4-pyrimidinamine (CAS 61310-29-0): Properties, Synthesis, and Biological Evaluation

Executive Summary: This document provides a comprehensive technical overview of 2-(4-pyridinyl)-4-pyrimidinamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the pyridyl pyrimidine class, this molecule serves as a valuable scaffold and intermediate for developing novel therapeutic agents.[1] This guide details its fundamental physicochemical properties, outlines a representative synthetic pathway and analytical characterization methods, and explores its potential biological activities with illustrative experimental protocols. The content is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic aromatic amine consisting of a pyridine ring linked at its 4-position to the 2-position of a 4-aminopyrimidine ring. This structural arrangement, featuring multiple nitrogen atoms, imparts specific electronic and hydrogen-bonding characteristics that are crucial for its role as a building block in pharmaceutical development.[1] The presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine and pyrimidine nitrogens) makes it a prime candidate for interacting with biological targets such as enzyme active sites.[1]

Caption: Chemical structure of this compound.

The key physicochemical and computed properties of this compound are summarized in the table below, providing a foundation for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 61310-29-0 | [1][2][3] |

| Molecular Formula | C₉H₈N₄ | [1][4][5] |

| Molecular Weight | 172.19 g/mol | [1][5][6] |

| IUPAC Name | 2-(pyridin-4-yl)pyrimidin-4-amine | [3] |

| Synonyms | 4-Amino-2-(4-pyridyl)pyrimidine, 2-(4-pyridinyl)-4-pyrimidinylamine | [1][3] |

| Melting Point | 262-264 °C | [1] |

| Boiling Point | 279.6 °C at 760 mmHg | [1] |

| Density | 1.259 g/cm³ | [1] |

| Flash Point | 147.5 °C | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 64.7 Ų | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Characterization

Principle of Synthesis

The synthesis of 2,4-disubstituted pyrimidines is a well-established area of organic chemistry. A robust and common strategy involves the condensation of a guanidine or amidine derivative with a 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone. For this compound, a logical approach is the reaction between 4-pyridinecarboximidamide (or its salt) and a three-carbon component that provides the C4-C5-C6 backbone of the pyrimidine ring with the necessary functionality.

This method is chosen for its efficiency and the wide availability of starting materials. The cyclocondensation reaction is typically driven by the formation of the stable aromatic pyrimidine ring.

Caption: General workflow for the synthesis and purification of the title compound.

Representative Synthesis Protocol

This protocol describes a plausible method for the laboratory-scale synthesis of this compound.

Materials:

-

4-Pyridinecarboximidamide hydrochloride

-

3-Ethoxy-2-propenenitrile

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, add 4-pyridinecarboximidamide hydrochloride (1.0 equivalent). Stir for 15 minutes to allow for the formation of the free amidine. Subsequently, add 3-ethoxy-2-propenenitrile (1.05 equivalents) dropwise.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The rationale for heating is to provide the necessary activation energy for the condensation and subsequent cyclization-elimination steps.

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold diethyl ether to remove non-polar impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or purified by flash column chromatography on silica gel.

Analytical Characterization

To ensure the integrity of the synthesized compound, a multi-technique analytical approach is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the pyridine and pyrimidine rings, as well as the amine protons. The carbon NMR will validate the number and type of carbon atoms. This is the gold standard for structural elucidation.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to determine the molecular weight of the compound, confirming the expected mass of 172.19 g/mol (typically observed as the [M+H]⁺ ion at m/z 173.2).[1][5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound. A reversed-phase column with a gradient of water and acetonitrile (containing 0.1% TFA or formic acid) is a standard method. Purity is determined by the percentage of the main peak area relative to the total peak area.

Biological Activity and Potential Applications

Overview of Pyridyl Pyrimidines in Drug Discovery

The pyridyl pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to be kinase inhibitors. However, its utility is broader. A series of 2-pyridyl pyrimidines were synthesized and found to possess potent in vitro activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani (the causative agent of leishmaniasis).[7] These studies suggest that the scaffold can be tailored to inhibit essential parasitic enzymes.[7] Furthermore, related pyrimidine derivatives have been investigated for anti-fibrosis activity, highlighting the versatility of this chemical class.[8]

Potential Mechanism of Action (Hypothesized)

Given the prevalence of the pyridyl pyrimidine core in kinase inhibitors, a primary hypothesized mechanism of action for this compound and its derivatives is the inhibition of protein kinases critical for pathogen survival or disease pathology. The pyrimidine core often mimics the adenine base of ATP, binding to the hinge region of the kinase's ATP-binding pocket. The pyridine moiety can then extend into other regions of the active site to confer potency and selectivity.

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. 2-(Pyridin-4-yl)pyrimidin-4-amine | C9H8N4 | CID 2804233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Welcome to www.3bsc.com [3bsc.com]

- 6. 4-(Pyridin-4-yl)pyrimidin-2-amine | C9H8N4 | CID 1481944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 2-pyridyl pyrimidines with in vitro antiplasmodial and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Pyridinyl Pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental component of DNA and RNA, has long been a cornerstone in medicinal chemistry.[1][2] When fused or linked with a pyridine ring, it forms the pyridinyl pyrimidine scaffold, a structure that has garnered significant attention for its therapeutic potential.[3][4] These compounds have emerged as versatile agents with a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects.[1][5][6] This guide provides a comprehensive exploration of the biological activities of novel pyridinyl pyrimidine compounds, offering insights into their mechanisms of action, detailed experimental protocols for their evaluation, and a summary of key structure-activity relationships to inform future drug design.

Section 1: Anticancer Activity of Pyridinyl Pyrimidines: Targeting the Engines of Cell Growth

Pyridinyl pyrimidine derivatives have demonstrated significant promise as anticancer agents by targeting key pathways involved in tumor progression and cell proliferation.[7][8] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that act as crucial signaling nodes in cancer cells.[1][9]

Mechanism of Action: Kinase Inhibition

Many pyridinyl pyrimidine compounds function as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), mTOR, c-Met, and Cyclin-Dependent Kinases (CDKs).[10][11][12][13][14] By binding to the ATP-binding site of these kinases, they block downstream signaling pathways that promote cell growth, survival, and metastasis.[11][12] For instance, certain pyrido[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[10] Others have shown significant inhibitory effects against c-Met, a receptor tyrosine kinase often dysregulated in various cancers.[13]

Signaling Pathway: Inhibition of the PI3K/mTOR Pathway by Pyridinyl Pyrimidine Compounds

Caption: Inhibition of the PI3K/mTOR signaling pathway by dual-targeting pyridinyl pyrimidine compounds.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxic effects of pyridinyl pyrimidine compounds are typically evaluated using various cancer cell lines, and the potency is expressed as the half-maximal inhibitory concentration (IC50).[7] Lower IC50 values indicate greater potency.

| Compound Class | Cancer Cell Line | Target | IC50 (µM) |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | PIM-1 Kinase | 0.57[15][16] |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver) | PIM-1 Kinase | 1.13[15][16] |

| Thiazolo-pyridopyrimidines | Breast Cancer Lines | CDK4/6 | Varies[17] |

| Pyridine-Ureas | Various Cancer Lines | VEGFR-2 | 3.93 - 5.0[18] |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine | Tumor Xenograft | CDK6/9 | Potent Inhibition[14] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of novel compounds.[7][19]

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyridinyl pyrimidine compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the pyridinyl pyrimidine compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow: MTT Assay for Cytotoxicity Evaluation

Caption: Step-by-step workflow of the MTT assay for assessing the cytotoxicity of novel compounds.

Section 2: Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Pyridinyl pyrimidine derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory cascade.[20][21]

Mechanism of Action: COX Inhibition

A significant number of pyrimidine-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][20] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[20] Selective inhibition of COX-2 over COX-1 is a desirable characteristic as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Quantitative Assessment of Anti-inflammatory Activity

The inhibitory potency of pyridinyl pyrimidine compounds against COX enzymes is determined by their IC50 values.

| Compound Class | Target Enzyme | IC50 (µM) |

| Pyrimidine-pyridine hybrids | COX-2 | 0.25 - 0.89[22] |

| Pyridoacylsulfonamide derivative | COX-2 | 5.6[21][23] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

-

Pyridinyl pyrimidine compounds

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate reaction buffer.

-

Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyridinyl pyrimidine compounds in a 96-well plate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

-

Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric detection reagent according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.[7]

Section 3: Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridinyl pyrimidine compounds.[6][24] SAR studies have revealed that the nature and position of substituents on the pyridine and pyrimidine rings significantly influence their potency and selectivity.[22][24]

For instance, in a series of pyridodipyrimidine derivatives, the presence of electron-releasing groups was found to enhance anti-inflammatory activity.[22] Similarly, for anticancer activity, modifications to the scaffold that improve binding affinity to the target kinase, as predicted by molecular docking studies, often lead to increased potency.[10][13] The strategic placement of functional groups that can form key hydrogen bonds or hydrophobic interactions within the active site of the target enzyme is a common strategy to enhance biological activity.[22]

Conclusion

The pyridinyl pyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds. Their ability to potently and often selectively inhibit key enzymes such as kinases and cyclooxygenases underscores their therapeutic potential in oncology and inflammatory diseases. The experimental protocols and SAR insights provided in this guide offer a framework for the continued investigation and development of novel pyridinyl pyrimidine-based therapeutic agents. As research in this area progresses, we can anticipate the emergence of new and improved drug candidates with enhanced efficacy and safety profiles.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]

- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

Introduction: The Enduring Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the field of medicinal chemistry.[1] Its derivatives are integral components of nucleic acids (DNA and RNA) and have demonstrated a vast spectrum of pharmacological activities.[2] This has rendered the pyrimidine scaffold a "privileged" structure in drug discovery, with its derivatives being explored as anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular agents.[3][4] The versatility of the 2,4-disubstituted pyrimidine core, in particular, allows for fine-tuning of steric and electronic properties, enabling the design of highly potent and selective therapeutic agents.[5] This guide provides an in-depth exploration of the discovery and synthesis of these crucial compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to the Synthesis of 2,4-Disubstituted Pyrimidines

The efficient construction of the 2,4-disubstituted pyrimidine scaffold is a central focus of synthetic organic chemistry. Methodologies have evolved from classical condensation reactions to sophisticated, modern catalytic systems, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.[6]

Classical Synthetic Routes: The Foundation of Pyrimidine Chemistry

Traditional methods for pyrimidine synthesis often rely on the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N fragment, such as urea, thiourea, or guanidine.[7] These methods, while foundational, often require harsh reaction conditions.

A prominent example is the Pinner Synthesis , which involves the reaction of an amidine with a β-keto ester. While effective, this method can be limited by the availability of the starting materials.

Another cornerstone is the Biginelli Reaction , a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea.[6] This multicomponent reaction is highly efficient for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

Modern Synthetic Methodologies: Catalysis and Efficiency

Contemporary synthetic strategies have focused on improving the efficiency, atom economy, and environmental footprint of pyrimidine synthesis.[8] These methods often employ transition metal catalysts or leverage microwave irradiation to accelerate reaction rates and improve yields.[6]

Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become powerful tools for the functionalization of pre-formed pyrimidine rings. For instance, the synthesis of pyrimidine-pyridinone derivatives as potent HPK1 inhibitors has been achieved through two consecutive Suzuki-Miyaura couplings to 2-amino-4,6-dichloropyrimidines.[9]

Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that allow for the rapid assembly of complex molecules from three or more starting materials in a single step.[10] An innovative iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps.[11]

[n+m] Cycloaddition Strategies: Various cycloaddition strategies have been developed for the construction of the pyrimidine ring. For example, a [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals or orthoesters can yield tri- and tetrasubstituted pyrimidine derivatives.[12] Zirconium-mediated [2+2+2] cyclization of alkynes and nitriles also provides a route to polysubstituted pyrimidines.[12]

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in pyrimidine synthesis.[6] For instance, the synthesis of fluorinated coumarin-pyrimidine hybrid molecules has been achieved using microwave assistance.[12]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative overview of key synthetic methods.

| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2% | [6] |

| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85% | [6] |

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93% | [6][11] |

| Microwave-Assisted Synthesis | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95% | [6] |

Experimental Protocols: A Practical Guide

To ensure reproducibility and success in the laboratory, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidines via Sequential SNAr Reactions

This protocol describes a common strategy for synthesizing 2,4-disubstituted pyrimidines, often employed in the development of kinase inhibitors.[9]

Step 1: First Nucleophilic Aromatic Substitution (SNAr)

-

To a solution of 2,4,5-trichloropyrimidine in a suitable solvent (e.g., ethanol), add one equivalent of the first amine (e.g., 2-amino-N-methylbenzamide) and a base (e.g., sodium bicarbonate).[9]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting monosubstituted pyrimidine intermediate by column chromatography.

Step 2: Second Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve the monosubstituted pyrimidine from Step 1 in an appropriate solvent (e.g., isopropanol).

-

Add the second amine (e.g., methyl 2-(4-aminophenyl)acetate) and an acid catalyst (e.g., 12 N hydrochloric acid).[9]

-

Heat the reaction mixture at reflux until the starting material is consumed.

-

Cool the reaction mixture, neutralize with a base, and extract the product.

-

Purify the final 2,4-disubstituted pyrimidine derivative by recrystallization or column chromatography.

Caption: Workflow for the synthesis of 2,4-disubstituted pyrimidines via sequential SNAr reactions.

Protocol 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

This protocol outlines a rapid and efficient method for pyrimidine synthesis using microwave irradiation.[6]

-

In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of sulfamic acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 300W for 2-5 minutes.

-

After cooling, add cold water to the reaction mixture.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrimidine derivative.

Structure-Activity Relationships (SAR) and Drug Discovery Applications

The 2,4-disubstituted pyrimidine scaffold is a versatile platform for the development of targeted therapies. The substituents at the 2 and 4 positions play a critical role in determining the compound's biological activity and selectivity.[5]

Kinase Inhibitors

A significant number of 2,4-disubstituted pyrimidine derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[13] For example, a series of novel 2,4-disubstituted pyrimidines were designed as Aurora kinase inhibitors, with compound 12a showing potent anti-proliferative activities against various cancer cell lines.[14] Molecular docking studies revealed that the substituents on the pyrimidine ring form key interactions with the ATP-binding pocket of the kinase.[14] Similarly, 2,4-disubstituted pyrimidines have been designed as inhibitors of the epidermal growth factor receptor (EGFR), including mutants that confer drug resistance.[15]

Caption: Key structure-activity relationships for 2,4-disubstituted pyrimidine-based kinase inhibitors.

Antibacterial Agents

The emergence of multidrug-resistant bacteria has created an urgent need for new antibacterial agents.[4] A class of 5-aryl-N2,N4-dibutylpyrimidine-2,4-diamines has been identified as potent antibacterial agents with broad-spectrum activity.[4] Structural optimization of the 5-aryl moiety and bioisosteric replacement of the side chain linker atom were key to enhancing the antibacterial potency.[4]

Other Therapeutic Targets

The therapeutic potential of 2,4-disubstituted pyrimidines extends beyond oncology and infectious diseases. Novel derivatives have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) for the treatment of neurodegenerative disorders.[16] Additionally, these compounds have been evaluated as cholinesterase inhibitors for the management of Alzheimer's disease.[5]

Conclusion and Future Perspectives

The 2,4-disubstituted pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The development of novel, efficient, and sustainable synthetic methodologies is crucial for expanding the chemical space of pyrimidine derivatives. Future efforts will likely focus on the design of dual-target inhibitors to overcome drug resistance and improve therapeutic outcomes.[13][17] The combination of advanced synthetic strategies, computational modeling, and comprehensive biological evaluation will undoubtedly lead to the discovery of new and improved 2,4-disubstituted pyrimidine-based drugs for a wide range of diseases.

References

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.

- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (n.d.). Benchchem.

- New strategies for the synthesis of pyrimidine derivatives. (2008). PubMed.

- Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. (2025). PubMed.

- Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2025). ResearchGate.

- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). ACS Publications.

- Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed.

- Aqueous phase synthesis of polysubstituted pyrimidines/pyrrolidines catalyzed by β‐cyclodextrin. (2014). ResearchGate.

- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC - NIH.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. (n.d.). PubMed.

- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. (2009). PubMed.

- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed.

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.

- A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Journal of the American Chemical Society.

- Au(I)-catalyzed synthesis and mechanism for 2,4-disubstituted pyrimidines 170. (n.d.). ResearchGate.

- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (2015). ACS Publications.

- Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PMC - PubMed Central.

- Chemical structure of 2, 4-disubstituted pyrimidine derivatives. (n.d.). ResearchGate.

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (n.d.). OUCI.

- Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. (2020). PubMed.

- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. (n.d.). Benchchem.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.). Dongguk University.

- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. heteroletters.org [heteroletters.org]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pure.dongguk.edu [pure.dongguk.edu]

An In-depth Technical Guide to the Mechanism of Action of the 2-(4-Pyridinyl)-4-Pyrimidinamine Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of targeted therapeutics. The 2-(4-pyridinyl)-4-pyrimidinamine core is one such "privileged scaffold," demonstrating remarkable versatility in the design of potent and selective kinase inhibitors.[1][2] While the specific compound "this compound" is not extensively characterized as a standalone therapeutic, its structural motif is central to a multitude of clinical and preclinical drug candidates. This guide delves into the mechanistic principles that underpin the efficacy of this scaffold, exploring its interactions with key oncogenic kinases and the downstream cellular consequences. We will dissect the rationale behind its use in drug design and provide practical insights into the experimental validation of its biological activity.

I. The 2-Pyridinyl-4-Pyrimidinamine Scaffold: A Molecular Key to Kinase Inhibition

The power of the 2-pyridinyl-4-pyrimidinamine scaffold lies in its inherent ability to mimic the purine core of adenosine triphosphate (ATP), the universal energy currency that fuels kinase activity. Kinases, a family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in cellular signaling. In many cancers, aberrant kinase activity drives uncontrolled cell proliferation, survival, and metastasis.

The 2-pyridinyl-4-pyrimidinamine core acts as a competitive inhibitor, occupying the ATP-binding pocket of the target kinase. This binding event is stabilized by a network of hydrogen bonds and hydrophobic interactions, effectively blocking ATP from accessing the active site and preventing the phosphorylation of downstream substrates. The specificity of a particular inhibitor is dictated by the various chemical groups appended to this core scaffold, which engage with unique amino acid residues within the ATP-binding pockets of different kinases.[3]

II. Case Study: Targeting Oncogenic Kinases with 2-Pyridinyl-4-Pyrimidinamine Derivatives

The true therapeutic potential of this scaffold is realized in its derivatives, which have been engineered to target a range of cancer-driving kinases.

A. Inhibition of Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Cyclin-dependent kinases are fundamental regulators of the cell cycle. Their dysregulation is a hallmark of many cancers. Derivatives of the 2-pyridinyl-4-pyrimidinamine scaffold have been successfully developed as potent inhibitors of CDKs, particularly CDK6 and CDK9.[4]

-

Mechanism of Action: By binding to the ATP pocket of CDK6 and CDK9, these inhibitors prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to a cell cycle arrest, primarily at the G1/S checkpoint, and can induce apoptosis.[4]

Signaling Pathway: CDK Inhibition by a 2-Pyridinyl-4-Pyrimidinamine Derivative

Caption: Inhibition of CDK4/6 by a 2-pyridinyl-4-pyrimidinamine derivative.

B. Targeting Aurora Kinases: Disrupting Mitosis

Aurora kinases are essential for proper chromosome segregation during mitosis. Their overexpression is common in many tumors and is associated with aneuploidy and genomic instability. 2,4-diaminopyrimidine derivatives have shown promise as selective inhibitors of Aurora A kinase.[5][6]

-

Mechanism of Action: Inhibition of Aurora A by these compounds disrupts the formation of the mitotic spindle, leading to a G2/M cell cycle arrest and ultimately, apoptosis in cancer cells.[5]

Signaling Pathway: Aurora A Inhibition

Caption: Disruption of mitosis through Aurora A kinase inhibition.

III. Experimental Validation of Kinase Inhibition

A robust and multi-faceted experimental approach is crucial to characterize the mechanism of action of any novel kinase inhibitor.

A. In Vitro Kinase Inhibition Assay

This is the foundational experiment to determine the potency of a compound against its target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora A)

-

Compound Preparation: Prepare a series of dilutions of the 2,4-diaminopyrimidine test compound.

-

Reaction Setup: In a 96-well plate, combine the purified recombinant Aurora A kinase, a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

-

Initiation: Start the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radioactive ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited) by fitting the data to a dose-response curve.

B. Cellular Proliferation and Viability Assays

These assays assess the impact of the compound on cancer cell growth and survival.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After a few hours of incubation, solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for cell proliferation.

C. Cell Cycle Analysis

Flow cytometry is employed to determine the specific phase of the cell cycle at which the compound exerts its effect.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells with the test compound at a concentration around its IC₅₀ for cell proliferation for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold ethanol.

-

Staining: Stain the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Compare the cell cycle distribution of treated cells to that of untreated cells to identify any cell cycle arrest.

IV. Quantitative Data Summary

The following table summarizes representative inhibitory concentrations (IC₅₀) for derivatives of the 2,4-diaminopyrimidine scaffold against various cancer cell lines and kinases.

| Compound ID | Target Kinase(s) | Cell Line | IC₅₀ (µM) - Antiproliferative | IC₅₀ (nM) - Kinase Inhibition | Reference |

| 11c | Aurora A | HeLa | 0.5 - 4.0 | - | [5] |

| 12a | Aurora A, Aurora B | HCT-116 | 1.31 | 309 (Aurora A), 293 (Aurora B) | [6] |

| 2d | KDR | - | 0.019 (Cell-based) | 6 | [7] |

| 66 | CDK6, CDK9 | - | - | - | [4] |

Note: The specific IC₅₀ values can vary depending on the experimental conditions and the specific derivative of the scaffold.

V. Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential. Its favorable drug-like properties and synthetic tractability have made it a mainstay in modern oncology drug discovery. Future research will likely focus on further refining the selectivity of these compounds to minimize off-target effects and overcome mechanisms of drug resistance. The continued exploration of novel derivatives of this remarkable scaffold holds great promise for the future of targeted cancer therapy.

VI. References

-

Guo, D., Yu, Y., Long, B., Deng, P., Ran, D., Han, L., Zheng, J., & Gan, Z. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114777. [Link]

-

Al-Omary, F. A. M., El-Azab, A. S., Abdel-Hamide, S. G., Al-Obaid, A. M., & El-Subbagh, H. I. (2008). Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. Archiv der Pharmazie, 341(1), 28–41. [Link]

-

Wang, S., Zhao, Z., Liu, Y., Wang, L., Wu, C., Liu, Y., & Zhang, Y. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275–278. [Link]

-

Gangjee, A., Li, W., Lin, L., & Kisliuk, R. L. (2003). Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents. Journal of Medicinal Chemistry, 46(23), 5074–5082. [Link]

-

Yadav, P., & Kumar, A. (2021). Significance and Biological Importance of Pyrimidine in the Microbial World. Current Drug Discovery Technologies, 18(4), 488-503. [Link]

-

Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic Chemistry, 132, 106353. [Link]

-

Khan, I., & Ibrar, A. (2023). Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. [Link]

-